2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
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Overview
Description
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions . The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne . The final step involves the coupling of these intermediates with a phenylethanone derivative under conditions that promote the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- (2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID
- 2,3-Dihydro-5H-1,4-benzodioxepin-5-one
Uniqueness
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is unique due to its combination of a benzodioxepin ring, a triazole ring, and a phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H19N3O3S/c1-23-19(15-8-9-17-18(12-15)26-11-5-10-25-17)21-22-20(23)27-13-16(24)14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI Key |
YKSWYHVSJJOVOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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